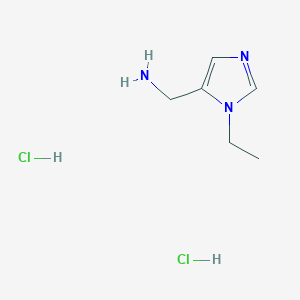

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

CAS No.: 1255717-13-5

Cat. No.: VC2824614

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255717-13-5 |

|---|---|

| Molecular Formula | C6H13Cl2N3 |

| Molecular Weight | 198.09 g/mol |

| IUPAC Name | (3-ethylimidazol-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H |

| Standard InChI Key | JQXXUBCHSZSDDG-UHFFFAOYSA-N |

| SMILES | CCN1C=NC=C1CN.Cl.Cl |

| Canonical SMILES | CCN1C=NC=C1CN.Cl.Cl |

Introduction

Basic Properties and Structure

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is an imidazole derivative characterized by an ethyl group at the nitrogen in position 1 and a methanamine group at position 5 of the imidazole ring. As a dihydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form.

Chemical Identification

The compound's fundamental identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1255717-13-5 |

| Molecular Formula | C₆H₁₃Cl₂N₃ |

| Molecular Weight | 198.09 g/mol |

| IUPAC Name | (3-ethylimidazol-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H |

| Standard InChIKey | JQXXUBCHSZSDDG-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1CN.Cl.Cl |

The compound consists of a central imidazole ring with an ethyl substituent at position 1 and a methanamine group at position 5, neutralized by two hydrochloride molecules to form the dihydrochloride salt.

Structural Characteristics

The imidazole ring in this compound serves as the core structural element, characterized by its five-membered aromatic structure containing two nitrogen atoms. This heterocyclic system contributes significantly to the compound's chemical behavior and biological interactions. The ethyl substitution at position 1 enhances lipophilicity, while the methanamine group at position 5 introduces basic properties and potential for hydrogen bonding interactions.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves specific chemical transformations to build the substituted imidazole structure with precise positioning of functional groups.

Mechanism of Action and Biological Activity

Molecular Interactions

The biological activity of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride stems from its ability to interact with specific biological targets. Upon binding to enzymes or receptors, the compound can induce conformational changes that modulate enzymatic activity or receptor signaling pathways.

Key aspects of its mechanism include:

-

The imidazole ring serves as a hydrogen bond acceptor through its nitrogen atoms

-

The methanamine group can function as a hydrogen bond donor

-

The ethyl substituent contributes to hydrophobic interactions

-

The salt form enhances solubility in physiological environments

These molecular interactions collectively contribute to the compound's potential applications in therapeutic contexts.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride represents a valuable chemical entity with diverse potential applications. Current research suggests several promising directions:

| Research Area | Potential Application |

|---|---|

| Enzyme Modulation | Development of inhibitors for disease-relevant enzymes |

| Receptor Pharmacology | Exploration of novel ligands for specific receptor subtypes |

| Drug Development | Building block for pharmaceutical compound libraries |

| Structure-Activity Studies | Understanding relationships between chemical structure and biological activity |

The compound's structural features make it particularly suitable for exploring structure-activity relationships in drug discovery programs.

Pharmacological Investigations

Imidazole derivatives, including (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride, have been investigated for their roles in various biological systems, particularly in:

-

Modulating enzyme activity critical to disease processes

-

Affecting receptor signaling pathways associated with neurological functions

-

Disrupting pathogen metabolism or reproduction

-

Altering immune system responses

These investigations contribute to the compound's potential therapeutic applications and inform future drug development efforts targeting specific disease mechanisms.

Comparative Analysis with Related Compounds

Structural Comparisons

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride differs from related compounds in key aspects that influence its chemical and biological properties.

A comparative analysis with structurally similar compounds reveals important distinctions:

| Compound | Key Structural Difference | Potential Impact on Activity |

|---|---|---|

| (1-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride | Methanamine at position 2 instead of position 5 | Different binding orientation and interaction profile |

| (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride | Methyl instead of ethyl at position 1 | Altered lipophilicity and binding affinity |

| 1-(1-Ethyl-1H-imidazol-5-yl)methanamine hydrochloride | Monohydrochloride vs. dihydrochloride salt | Different solubility profile and stability characteristics |

Activity Profile Distinctions

The positioning of functional groups on the imidazole ring fundamentally influences how these compounds interact with biological targets:

-

Position 5 substitution (as in our compound) enables distinct spatial orientation in binding pockets

-

The dihydrochloride salt form affects solubility and membrane permeability

-

The ethyl group size and flexibility contribute to specific hydrophobic interactions

These distinctions may translate to differing pharmacological profiles, selectivity patterns, and therapeutic applications compared to related imidazole derivatives.

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride and its derivatives represents a promising research direction. Key areas for exploration include:

-

Modification of the substituent at position 1 (currently ethyl)

-

Alterations to the methanamine group

-

Introduction of additional functional groups at other positions

-

Investigation of different salt forms

These modifications could yield derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific applications.

Analytical Methods and Characterization

Identification Techniques

Several analytical methods are employed for the identification and characterization of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight determination

-

Infrared (IR) spectroscopy for functional group identification

-

X-ray crystallography for three-dimensional structural analysis

These techniques provide complementary information about the compound's structure, purity, and identity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume